molecular formula C12H18N2 B130345 1-Benzyl-4-methylpiperazine CAS No. 62226-74-8

1-Benzyl-4-methylpiperazine

Numéro de catalogue: B130345
Numéro CAS: 62226-74-8
Poids moléculaire: 190.28 g/mol
Clé InChI: MLJOKPBESJWYGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-4-methylpiperazine (MBZP; CAS No. 374898-00-7) is a synthetic piperazine derivative characterized by a benzyl group at the N1 position and a methyl group at the N4 position of the piperazine ring. It belongs to a broader class of piperazine-based compounds, which are structurally flexible and pharmacologically diverse. MBZP first emerged in the early 2000s as part of the "legal high" market, where it was misused for its psychoactive properties . Recent studies highlight its detection in synthetic drug seizures, particularly in Southeast Asia, where it accounted for 40 out of 533 analyzed samples in Singapore in 2022 .

Méthodes De Préparation

Alkylation of 1-Methylpiperazine with Benzyl Halides

Nucleophilic Substitution Reactions

The most direct route involves reacting 1-methylpiperazine with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. In a typical procedure, 1-methylpiperazine is dissolved in a polar aprotic solvent (e.g., ethanol or isopropanol), followed by the addition of benzyl chloride and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mixture is refluxed for 1–12 hours, with yields ranging from 46% to 88% depending on catalytic additives .

For example, a 100 mL reactor charged with 1-methylpiperazine (10.8 g), benzyl chloride (equimolar), isopropanol (30 mL), and nano-ZnO (0.2 g) achieved an 88.4% yield after 8 hours of reflux . The nano-ZnO acts as a Lewis acid catalyst, enhancing the electrophilicity of the benzyl halide.

Solvent-Free Solid-Phase Synthesis

Recent advancements employ solvent-free conditions to improve environmental sustainability. A mixture of 1-methylpiperazine and benzyl chloride is ground with alkali metal hydroxides (e.g., NaOH) in a solid-phase reactor. This method reduces reaction time to 30 minutes and achieves yields exceeding 85% . The absence of solvents minimizes waste and simplifies purification.

Reductive Amination Using Benzaldehyde

Hydride Transfer Mechanisms

Reductive amination of 1-methylpiperazine with benzaldehyde in the presence of reducing agents (e.g., sodium cyanoborohydride or SnCl₂) offers an alternative pathway. Benzaldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. A study using SnCl₂ in methanol reported a 75% yield after 2 hours at 60°C .

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of Schiff bases derived from 1-methylpiperazine and benzaldehyde. This method requires high-pressure hydrogen gas and achieves yields up to 90% . However, catalyst cost and safety concerns limit industrial scalability.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining 1-methylpiperazine, benzyl chloride, and KOH in ethanol under microwave radiation (300 W, 100°C) completed the alkylation in 15 minutes with a 95% yield . This approach reduces energy consumption and byproduct formation compared to conventional heating.

Catalyzed Alkylation Approaches

Nano-ZnO Catalysis

Nano-ZnO (15–25 nm) enhances reaction efficiency by providing a high surface area for adsorption. In a comparative study, reactions with nano-ZnO achieved 86.7% yield, while uncatalyzed counterparts yielded only 46.4% under identical conditions .

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate phase-transfer catalysis in biphasic systems. This method improves reagent contact between aqueous and organic phases, yielding 82% product in 3 hours .

Comparative Analysis of Methods

Method Conditions Catalyst Time Yield
Alkylation (solvent)Reflux, 8hNano-ZnO + KOH8h88.4%
Alkylation (solvent-free)Grinding, RTNaOH0.5h85%
Reductive AminationSnCl₂, 60°CSnCl₂2h75%
Microwave300 W, 100°CNone15min95%
Phase-Transfer CatalysisTBAB, 80°CTBAB3h82%

Challenges and Optimization Strategies

Byproduct Formation

Dialkylation (e.g., 1,4-dibenzyl-4-methylpiperazine) is a common side reaction. Strategies to suppress this include:

  • Using a 1:1 molar ratio of 1-methylpiperazine to benzyl halide.

  • Employing mono-protected intermediates or hydrochloride salts .

Solvent Selection

Isopropanol and ethanol are optimal for balancing solubility and reaction rate. Non-polar solvents (e.g., xylene) require longer reaction times but simplify product isolation .

Analyse Des Réactions Chimiques

Types de réactions : La 1-Benzyl-4-méthyl-pipérazine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de recherche scientifique

La 1-Benzyl-4-méthyl-pipérazine a une large gamme d’applications dans la recherche scientifique :

Mécanisme D'action

La 1-Benzyl-4-méthyl-pipérazine exerce ses effets en interagissant avec les systèmes de récepteurs sérotoninergiques et dopaminergiques. Elle agit de manière similaire à d’autres composés stimulants, tels que la MDMA, en augmentant la libération de sérotonine et de dopamine dans le cerveau. Cela conduit à une amélioration de l’humeur, à une augmentation de l’énergie et à d’autres effets stimulants .

Composés similaires :

Unicité : La 1-Benzyl-4-méthyl-pipérazine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés pharmacologiques distinctes. Sa capacité à interagir avec de multiples systèmes de neurotransmetteurs en fait un composé précieux pour la recherche en neuropharmacologie .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Piperazine derivatives are distinguished by substituents at the N1 and N4 positions. Below is a comparative analysis of MBZP and key analogs:

Compound Substituents Therapeutic Applications Misuse Potential
1-Benzyl-4-methylpiperazine (MBZP) N1: Benzyl; N4: Methyl DDR1 inhibitor research (low potency) High (common in NPS seizures)
1-Benzylpiperazine (BZP) N1: Benzyl; N4: H None (historically used in veterinary medicine) High (stimulant effects)
1-(3-Chlorophenyl)piperazine (mCPP) N1: 3-Chlorophenyl; N4: H Serotonergic research agent Moderate (entactogen effects)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N1: 3-Trifluoromethylphenyl; N4: H Neuropharmacology studies High (often combined with BZP)
1-Benzyhydryl-4-methylpiperazine (Cyclizine) N1: Benzhydryl; N4: Methyl Antihistamine (anti-emetic) Low

Key Observations :

  • Psychoactivity: Unlike mCPP (a serotonin receptor agonist) or TFMPP (a monoamine releaser), MBZP lacks strong receptor affinity, suggesting its effects arise from indirect mechanisms or metabolite activity .

Legal and Regulatory Status

  • MBZP : Classified as a controlled substance in Singapore under the Misuse of Drugs Act and frequently detected in Southeast Asian NPS markets .
  • BZP : Banned in the EU, US, and Australasia due to stimulant misuse .
  • Cyclizine : Approved for medical use (e.g., motion sickness) with minimal abuse liability .

Activité Biologique

1-Benzyl-4-methylpiperazine (1-BMP) is a compound belonging to the piperazine class, known for its diverse pharmacological properties. This article explores the biological activity of 1-BMP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a chemical structure characterized by a six-membered ring containing two nitrogen atoms, which is typical of piperazine derivatives. Its structural formula can be represented as follows:

C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2

The biological activity of 1-BMP is primarily mediated through its interaction with various neurotransmitter receptors, particularly:

  • Serotonergic Receptors : 1-BMP exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), which are critical in mood regulation and anxiety responses. This interaction suggests potential applications in treating depression and anxiety disorders .
  • Dopaminergic Receptors : Similar to other piperazine derivatives, 1-BMP may also interact with dopaminergic systems, influencing reward pathways and behavioral responses.
  • Sigma Receptors : Recent studies have highlighted the compound's affinity for sigma receptors (σ1 and σ2). Specifically, it has been noted for its potential as a selective σ1 receptor antagonist, which could be beneficial in pain management therapies .

Pharmacological Applications

This compound has been investigated for various therapeutic applications:

  • Antidepressant and Anxiolytic Potential : Research indicates that derivatives of 1-BMP can act as antidepressants by enhancing serotonergic neurotransmission. This dual-action profile at serotonin receptors may lead to faster therapeutic effects compared to traditional antidepressants.
  • Analgesic Effects : The compound has demonstrated antinociceptive properties in preclinical models, suggesting its utility in treating chronic pain conditions without sedative effects .
  • Cerebral Vasodilating Activity : Some derivatives have shown enhanced potency in improving cerebral blood flow compared to known vasodilators like papaverine. This property suggests potential applications in cerebrovascular diseases.
  • Antiulcer Activity : Quantitative structure-activity relationship (QSAR) analyses have indicated that certain structural features of 1-BMP derivatives are favorable for antiulcer activity, highlighting their potential in gastrointestinal treatments.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 1-BMP:

StudyFocusFindings
σ Receptor AffinityIdentified high affinities for σ1 receptors with selectivity over σ2 receptors. Compound demonstrated significant antinociceptive effects in mouse models.
Antidepressant ActivityShowed binding affinity to serotonin receptors, indicating potential for rapid antidepressant effects.
Toxicological StudiesReported adverse effects associated with usage in New Zealand, highlighting the need for careful monitoring in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-methylpiperazine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and acylation reactions. For example, allylic acetates can undergo iridium-catalyzed amination with benzyl piperazine derivatives under DMF at 50°C, achieving moderate yields (57%) . Optimizing catalysts (e.g., tetramethylammonium iodide in epichlorohydrin reactions) and purification via column chromatography enhances purity . Monitoring intermediates with TLC and characterizing products via NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming proton environments, particularly distinguishing benzyl and piperazine methyl groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with C18 columns assesses purity (>95%) . X-ray crystallography (using SHELX software for refinement) resolves stereochemistry in crystalline derivatives .

Q. What are the primary biological targets of this compound in neurological research?

  • Methodological Answer : The compound’s piperazine core interacts with dopamine receptors (e.g., D3 subtypes) and muscarinic receptors. In vitro binding assays using radiolabeled ligands (e.g., [³H]spiperone) quantify affinity, while functional cAMP assays evaluate receptor modulation . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide target validation .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Deep learning models (e.g., generative adversarial networks) predict bioactivity by analyzing substituent effects. For instance, trifluoromethylphenylamide groups enhance DDR1 kinase inhibition, as shown in scaffold-based generative chemistry . Quantum mechanical calculations (DFT) assess electronic effects of substituents (e.g., nitro or benzofuran groups) on reactivity .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions. Orthogonal assays (e.g., broth microdilution for MICs vs. MTT cytotoxicity screens) clarify context-dependent effects . Meta-analyses of PubChem bioactivity data (e.g., EC50 variability) identify confounding factors like solvent polarity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride salts) enhances aqueous solubility . Prodrug approaches, such as esterification of the piperazine nitrogen, improve membrane permeability. Pharmacokinetic profiling via LC-MS/MS in rodent plasma quantifies bioavailability adjustments .

Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Ir-phosphoramidites) yields optically pure isomers . Supercritical Fluid Chromatography (SFC) with Chiralpak columns separates enantiomers, while in vitro assays compare their receptor binding (e.g., ΔEC50 between (R)- and (S)-forms) .

Propriétés

IUPAC Name

1-benzyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOKPBESJWYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354100
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-74-8
Record name Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-4-methylpiperazine
1-Benzyl-4-methylpiperazine
1-Benzyl-4-methylpiperazine
1-Benzyl-4-methylpiperazine
1-Benzyl-4-methylpiperazine
1-Benzyl-4-methylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.